![molecular formula C10H8IN3O B13316705 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a pyridine ring
準備方法
The synthesis of 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the iodination of a pyrazole derivative, followed by coupling with a pyridine derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and scalability .
化学反応の分析
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学的研究の応用
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects at the cellular and molecular levels .
類似化合物との比較
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can be compared with other similar compounds, such as:
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: This compound has a similar structure but differs in the position of the pyridine ring attachment.
N-tert-butylpyrazole derivatives: These compounds share the pyrazole core but have different substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts
特性
分子式 |
C10H8IN3O |
|---|---|
分子量 |
313.09 g/mol |
IUPAC名 |
1-[2-(4-iodopyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H8IN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3 |
InChIキー |
KASXOHNJCSKAIS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


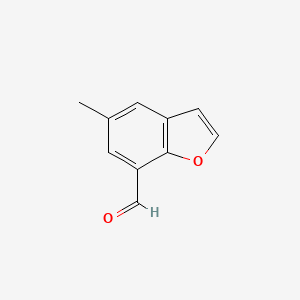
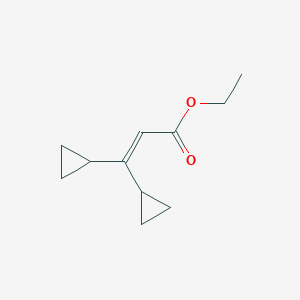
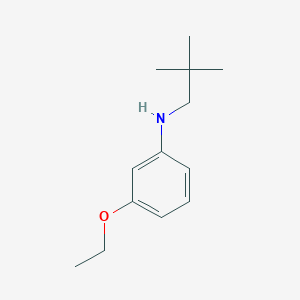
![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
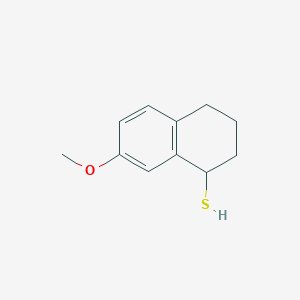
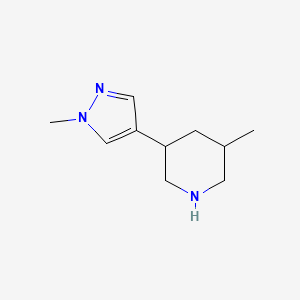
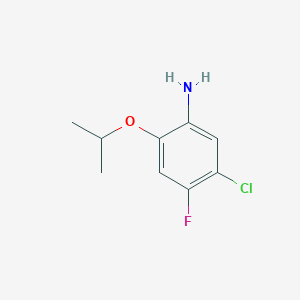
![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
amine](/img/structure/B13316679.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
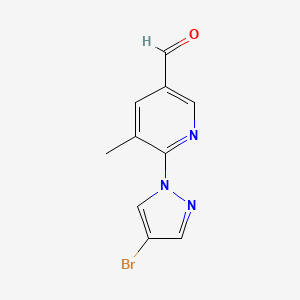
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
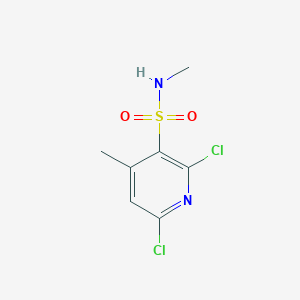
![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
